1,3-Benzoxazol-4-amine
Overview
Description
1,3-Benzoxazol-4-amine is an organic compound with the molecular formula C7H6N2O It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Mechanism of Action
Target of Action
1,3-Benzoxazol-4-amine is a member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Result of Action
Benzoxazole derivatives have been reported to exhibit cytotoxic effects toward human cancer cell lines .
Biochemical Analysis
Biochemical Properties
1,3-Benzoxazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The nature of these interactions often involves hydrogen bonding and π-π stacking due to the planar structure of the benzoxazole scaffold . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.
Cellular Effects
This compound influences various cellular processes and functions. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including this compound, have shown potent anticancer activity by targeting multiple metabolic pathways and cellular processes in cancer cells . These effects can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its therapeutic potential and toxicity.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzoxazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic conditions. For example, the reaction between 2-aminophenol and an aldehyde in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid can yield this compound . Another method involves the use of metal catalysts, such as copper or zinc, to facilitate the cyclization reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of nanocatalysts and ionic liquid catalysts has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoxazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various benzoxazole derivatives, which can exhibit different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Benzoxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Derivatives of this compound are being explored for their potential use as pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of 1,3-benzoxazol-4-amine, which has similar structural features but lacks the amine group.
Benzothiazole: A related compound where the oxygen atom in the oxazole ring is replaced by a sulfur atom.
Benzimidazole: Another related compound where the oxygen atom in the oxazole ring is replaced by a nitrogen atom.
Uniqueness
This compound is unique due to the presence of the amine group, which allows for additional functionalization and reactivity compared to its parent compound, benzoxazole. This makes it a versatile building block for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Properties
IUPAC Name |
1,3-benzoxazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNCTLORAFZVGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363255 | |
Record name | 1,3-benzoxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163808-09-1 | |
Record name | 4-Benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163808-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-benzoxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic significance of 1,3-benzoxazol-4-amine as described in the research?
A1: The research paper [] outlines a synthetic route to obtain more complex heterocyclic structures using 1,3-benzoxazol-4-amines as building blocks. Specifically, 1,3-benzoxazol-4-amines (4a,b) were utilized as intermediates in the synthesis of 5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones (5a,b). This involved reacting 4,5,6,7-tetrahydro-1,3-benzoxazol-4-ones with appropriate reagents to yield the desired this compound intermediates.
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